1-(Prop-2-en-1-yl)cyclopentan-1-amine
Description
1-(Prop-2-en-1-yl)cyclopentan-1-amine is a secondary amine featuring a cyclopentane ring substituted with an allyl (prop-2-en-1-yl) group and an amine functional group at the same carbon atom. Its molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol. The compound’s structure combines the conformational flexibility of the cyclopentane ring with the reactivity of the allyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Commercial availability (e.g., via CymitQuimica) underscores its utility as a building block in drug discovery and materials science .
Properties
IUPAC Name |
1-prop-2-enylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-5-8(9)6-3-4-7-8/h2H,1,3-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWDNHMOJKPGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Prop-2-en-1-yl)cyclopentan-1-amine can be synthesized through several methods:
Alkylation of Cyclopentanone: Cyclopentanone can be reacted with allyl bromide in the presence of a base to form 1-(prop-2-en-1-yl)cyclopentan-1-ol.
Hydroamination of Cyclopentene: Cyclopentene can undergo hydroamination with allylamine in the presence of a catalyst to directly form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Oxidation Reactions
The amine group undergoes oxidation to form imines or nitriles under specific conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.
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Products : Formation of cyclopentanone derivatives via oxidation of the amine to an imine intermediate, followed by hydrolysis .
Mechanistic Pathway :
Reduction Reactions
The allyl group (prop-2-en-1-yl) participates in catalytic hydrogenation:
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Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Example Reaction :
Substitution Reactions
The primary amine undergoes nucleophilic substitution with alkyl halides or acyl chlorides:
| Reagent | Product | Conditions |
|---|---|---|
| Methyl iodide | N-methylcyclopentylamine derivative | Anhydrous THF, 0–25°C |
| Acetyl chloride | N-acetylcyclopentylamine derivative | Pyridine, room temperature |
Key Insight : Steric hindrance from the cyclopentane ring influences reaction rates and regioselectivity .
Cyclopropanation
The allyl group enables participation in transition-metal-catalyzed cyclopropanation:
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Catalyst : Rhodium(II) acetate [Rh₂(OAc)₄].
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Reagents : Diazo compounds (e.g., ethyl diazoacetate).
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Product : Bicyclic cyclopropane derivatives via carbene insertion .
Mechanism :
Radical/Polar Crossover Annulation
Recent methodologies employ photocatalysis for intramolecular cyclization:
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Conditions : Visible light irradiation with iridium photocatalysts (e.g., Ir(ppy)₃).
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Outcome : Formation of fused bicyclic amines via radical addition followed by polar substitution .
Example :
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield Range |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Cyclopentanone imine | 60–75% |
| Reduction | H₂/Pd-C | Saturated N-alkylcyclopentylamine | 85–95% |
| Substitution | CH₃I, NaH | N-Methyl derivative | 70–88% |
| Cyclopropanation | Rh₂(OAc)₄, diazo compound | Bicyclic cyclopropane | 50–65% |
Stereochemical Considerations
Scientific Research Applications
1-(Prop-2-en-1-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The prop-2-en-1-yl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Observations :
- In contrast, the allyl group in the target compound offers reactivity for further functionalization (e.g., polymerization or Michael additions).
- Electronic Properties : Electron-withdrawing groups (e.g., halogens) may modulate the amine’s basicity and interaction with biological targets compared to the electron-rich allyl group .
Comparison with Allylamine Derivatives
Key Observations :
- Reactivity : Triallylamine’s multiple allyl groups facilitate rapid polymerization, whereas the single allyl group in this compound may prioritize stability or selective reactivity in pharmaceutical applications .
Comparison Based on Ring Size and Strain
Key Observations :
- Ring Strain : The cyclopentane ring in the target compound balances moderate strain (compared to cyclopropane) with conformational flexibility, enhancing stability for storage and handling .
- Synthetic Utility : Larger rings (e.g., cyclohexane) are less strained but may lack the reactivity required for selective transformations .
Biological Activity
1-(Prop-2-en-1-yl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
This structure indicates a cyclopentane ring substituted with an allyl amine group, which may influence its interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds featuring cyclopentane moieties have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, particularly in breast and lung cancer models.
Case Study: A related study evaluated the cytotoxic effects of several cyclopentane derivatives on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis through oxidative stress pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | TBD | Apoptosis induction |
| Similar Derivative | A549 | 6.6 | ROS-mediated apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have not been extensively studied; however, related compounds have shown promising results against a range of pathogens. The structural characteristics may endow this compound with the ability to disrupt microbial membranes or inhibit essential bacterial enzymes.
Research Findings: A study focusing on small molecular weight bioactive compounds revealed that derivatives with similar structures exhibited broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that this compound may also possess similar properties.
Neuroprotective Effects
Emerging evidence indicates that compounds resembling this compound may exert neuroprotective effects. These effects are often mediated through anti-inflammatory pathways and the modulation of neurotransmitter systems.
Example Study: Research on related cyclopentane derivatives has shown their ability to protect neuronal cells from oxidative stress-induced damage, potentially through the regulation of glutamate levels and inhibition of excitotoxicity .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Oxidative Stress Modulation: Increasing ROS levels to trigger apoptosis selectively in cancer cells.
- Antimicrobial Action: Disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
